2-Amino-N-ethylpropanamide
Overview
Description
2-Amino-N-ethylpropanamide is an organic compound with the molecular formula C5H12N2O It is a derivative of propanamide, where an amino group and an ethyl group are attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-N-ethylpropanamide can be synthesized through several methods. One common approach involves the reaction of 2-amino-propanoic acid with ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to remove any impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amino group may be converted to a nitro group under strong oxidizing conditions.
Reduction: The compound can be reduced to form secondary amines or other derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products:
Oxidation Products: Nitro derivatives.
Reduction Products: Secondary amines.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
2-Amino-N-ethylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential role in biochemical pathways and as a building block for peptides and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 2-Amino-N-ethylpropanamide exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may participate in enzymatic reactions, acting as a substrate or inhibitor, thereby modulating biochemical pathways.
Comparison with Similar Compounds
2-Amino-N-methylpropanamide: Similar structure but with a methyl group instead of an ethyl group.
2-Amino-N-propylpropanamide: Contains a propyl group instead of an ethyl group.
2-Amino-N-isopropylpropanamide: Features an isopropyl group in place of the ethyl group.
Uniqueness: 2-Amino-N-ethylpropanamide is unique due to its specific ethyl substitution, which can influence its reactivity and interactions with other molecules
Properties
IUPAC Name |
2-amino-N-ethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-3-7-5(8)4(2)6/h4H,3,6H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPCTMWFLGENTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying 2-Amino-N-ethylpropanamide in chili and chili-based products?
A: The research paper primarily focuses on characterizing the volatile profile of chili and chili-based foods using headspace gas chromatography-mass spectrometry (HS-GC-MS). The identification of this compound, along with other volatile compounds, contributes to a better understanding of the overall aroma profile of these foods. [] Further research is needed to explore the specific sensory contribution of this compound to the overall flavor and aroma of chili and chili-based products.
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